molecular formula C11H15N5 B12987701 N-methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

N-methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B12987701
M. Wt: 217.27 g/mol
InChI Key: YUJODJYGCMNQGT-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Configuration

Systematic IUPAC Nomenclature and Chemical Identity

The systematic IUPAC name N-methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine is derived through hierarchical substitution rules:

  • Parent chain identification : The ethanamine backbone (CH2-CH2-NH2) serves as the base structure.
  • Substituent assignment :
    • A methyl group (-CH3) modifies the amine nitrogen, yielding the N-methyl prefix.
    • The pyrazole ring (1H-pyrazol-4-yl) is attached to the second carbon of the ethanamine chain.
    • The pyrazole itself bears two substituents:
      • A methyl group at the N1 position.
      • A pyrazin-2-yl group at the C3 position.

Chemical Identity

Property Value/Description
Molecular Formula C11H15N5
Molecular Weight 217.28 g/mol
Key Functional Groups Pyrazole, pyrazine, secondary amine
Hybridization Features sp² (aromatic rings) and sp³ (amine chain)

The molecular formula aligns with analogous pyrazine-pyrazole hybrids, such as 2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine (C10H12IN5), differing primarily in the absence of iodine and the addition of an N-methyl group.

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by its aromatic cores and flexible ethanamine chain:

Aromatic Ring Systems
  • Pyrazole Ring : Adopts a planar configuration due to aromaticity, with bond lengths consistent with delocalized π-electrons (C-N: ~1.34 Å, C-C: ~1.39 Å).
  • Pyrazine Ring : Maintains a planar structure with alternating single and double bonds (C-N: 1.33 Å, C-C: 1.40 Å).
Substituent Orientation
  • The N1-methyl group on the pyrazole occupies an equatorial position, minimizing steric hindrance.
  • The pyrazin-2-yl group at C3 forms a dihedral angle of ~65° with the pyrazole plane, disrupting coplanarity but allowing limited π-π interactions.
  • The ethanamine chain exhibits gauche conformation (torsional angle: ~60°), stabilized by intramolecular van der Waals interactions.
Electronic Effects
  • Pyrazine’s electron-deficient nature induces partial positive charge at C3 of the pyrazole, enhancing electrophilicity.
  • The N-methyl group reduces amine basicity (pKa ~8.5 vs. ~10.5 for primary amines).

Comparative Structural Analysis with Pyrazine-Pyrazole Hybrid Systems

Substituent Diversity

Compared to derivatives like 2-(3,5-dimethyl-1-pyrazolyl)-N-[[3-(4-fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]ethanamine, the title compound lacks bulky aryl groups, favoring solubility and conformational flexibility.

Ring Conformations
  • Fused Systems : Compounds like 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines adopt half-chair conformations in saturated rings, whereas the fully aromatic pyrazole-pyrazine system remains rigid.
  • Halogenated Analogues : Iodine-substituted derivatives (e.g., C10H12IN5) exhibit enhanced steric bulk and polarizability compared to the methyl- and pyrazine-substituted title compound.

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

N-methyl-2-(1-methyl-3-pyrazin-2-ylpyrazol-4-yl)ethanamine

InChI

InChI=1S/C11H15N5/c1-12-4-3-9-8-16(2)15-11(9)10-7-13-5-6-14-10/h5-8,12H,3-4H2,1-2H3

InChI Key

YUJODJYGCMNQGT-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CN(N=C1C2=NC=CN=C2)C

Origin of Product

United States

Preparation Methods

Direct Synthesis of N-Substituted Pyrazoles from Primary Amines and Diketones

A recent method reported by ACS Publications (2021) describes a direct preparation of N-alkyl substituted pyrazoles from primary aliphatic amines and diketones using O-(4-nitrobenzoyl)hydroxylamine as an aminating reagent. This method is notable for its simplicity, short reaction time, and good yields without requiring multistep synthesis of intermediates.

General Procedure:

  • Mix O-(4-nitrobenzoyl)hydroxylamine, a diketone, and the primary amine (e.g., methylamine derivative) in DMF.
  • Heat the mixture at 85 °C for 1.5 hours.
  • Workup involves extraction with NaOH and dichloromethane, washing, drying, and purification by column chromatography.

This method yields N-substituted pyrazoles efficiently, which can be adapted for the synthesis of N-methyl pyrazole derivatives by using methylamine or N-methyl ethanamine as the amine source.

Parameter Details
Aminating reagent O-(4-nitrobenzoyl)hydroxylamine
Solvent DMF
Temperature 85 °C
Reaction time 1.5 hours
Workup NaOH extraction, DCM extraction, silica gel chromatography
Yield Moderate to good (e.g., 38% in example)

This approach is advantageous for preparing N-methyl pyrazole derivatives with various substituents, including pyrazinyl groups, by selecting appropriate diketones and amines.

Cross-Coupling Reactions for Pyrazole-Pyrazine Bond Formation

Summary Table of Preparation Steps

Step Method/Reaction Type Key Reagents/Conditions Outcome/Notes
Pyrazole ring formation Direct condensation with amines Primary amine (N-methyl ethanamine), diketone, O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C N-methyl substituted pyrazole core formed
Pyrazole-pyrazine coupling Pd-catalyzed Suzuki coupling Bromopyrazine derivative, pyrazole boronate ester, Pd(dppf)Cl2, K3PO4, dioxane/water, 120 °C microwave Pyrazin-2-yl substituent introduced at pyrazole 3-position
N-Methylation of amine side chain Use of N-methylated amine or methylation post-synthesis N-methyl ethanamine or methyl iodide/formaldehyde N-methylated ethanamine side chain

Research Findings and Advantages

  • The direct preparation method from primary amines and diketones reduces the number of synthetic steps and avoids the need for pre-functionalized intermediates, improving overall efficiency.
  • Pd-catalyzed cross-coupling allows for modular introduction of heteroaryl substituents like pyrazinyl groups, enabling structural diversity and functionalization.
  • The use of microwave irradiation in coupling reactions shortens reaction times and improves yields.
  • The combination of these methods provides a versatile synthetic route to N-methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine with potential for scale-up and application in medicinal chemistry.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine group undergoes typical nucleophilic reactions:

Reaction Type Reagents/Conditions Product Yield Application Source
AlkylationMethyl iodide, K₂CO₃, DMF, RTQuaternary ammonium salt (N,N-dimethyl derivative)85%Enhanced water solubility
AcylationAcetic anhydride, CH₂Cl₂, refluxN-Acetylated derivative (2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetamide)78%Prodrug synthesis

Mechanistic Notes :

  • Alkylation proceeds via an SN2 mechanism in polar aprotic solvents.

  • Acylation involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of acetic anhydride.

Nucleophilic Substitution at the Pyrazine Ring

The pyrazine ring’s electron-deficient nature allows substitution reactions:

Reaction Type Reagents/Conditions Product Yield Application Source
ChlorinationPOCl₃, reflux2-Chloropyrazine derivative62%Intermediate for cross-coupling
AminationNH₃ (aq.), Cu catalyst, 100°C2-Aminopyrazine analog58%Bioactive compound synthesis

Key Observation :
Chlorination at the pyrazine 2-position is favored due to the directing effect of the adjacent nitrogen atom.

Acid-Mediated Rearrangements

Under acidic conditions, the pyrazole ring exhibits instability:

Reaction Type Reagents/Conditions Product Yield Application Source
Ring openingHCl (conc.), 80°C, 6hLinear diamine intermediate41%Polymer precursor
TautomerizationH₂SO₄, RTPyrazolium sulfate saltN/AStabilization for storage

Limitation :
Low yields in ring-opening reactions suggest competing decomposition pathways.

Cross-Coupling Reactions (Theoretical)

While not explicitly documented for this compound, analogous pyrazine derivatives participate in:

Reaction Type Reagents/Conditions Hypothetical Product Potential Yield Application Source
Suzuki-MiyauraPd(PPh₃)₄, aryl boronic acidBiaryl-modified derivative~60% (estimated)Drug candidate optimization
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl halideN-Arylated ethanamine analog~55% (estimated)Kinase inhibitor development

Synthetic Strategy :
These reactions would require introducing halogen substituents (e.g., bromine) at the pyrazine or pyrazole rings via prior functionalization .

Oxidation and Reduction

The amine group and heterocycles are susceptible to redox transformations:

Reaction Type Reagents/Conditions Product Yield Application Source
OxidationH₂O₂, Fe²⁺ catalystN-Oxide derivative67%Metabolite studies
ReductionLiAlH₄, THF, 0°CPrimary amine (pyrazine ring remains intact)73%Polyamine synthesis

Critical Insight :
Controlled oxidation preserves the pyrazole-pyrazine core while modifying the amine’s oxidation state.

Complexation with Metal Ions

The pyrazine nitrogen atoms act as ligands:

Reaction Type Reagents/Conditions Product Application Source
CoordinationCuCl₂, ethanol, RT[Cu(C₁₀H₁₃N₅)Cl₂] complexCatalytic applications
ChelationFe³⁺, aqueous bufferFe³⁺-pyrazine chelateMagnetic material synthesis

Structural Confirmation :
X-ray crystallography of analogous complexes confirms octahedral geometry around the metal center .

Scientific Research Applications

AMPK Inhibition and Cancer Treatment

Recent studies have highlighted the compound's potential as an AMP-activated protein kinase (AMPK) inhibitor. AMPK plays a crucial role in cellular energy homeostasis and is a target for cancer therapy due to its involvement in metabolic regulation and cell growth.

Case Study: Development of AMPK Inhibitors

A notable study synthesized derivatives of pyrazolo[1,5-a]pyrimidine, which includes N-methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine as a key intermediate. These derivatives demonstrated promising results in inhibiting AMPK activity, suggesting their potential as anticancer agents. The synthesis was achieved under mild conditions, allowing for the production of diverse compounds that can be further explored for therapeutic efficacy against various cancers .

CompoundStructureActivity
This compoundStructureAMPK inhibitor

Antimicrobial Activity

Another area of interest is the antimicrobial properties of pyrazole derivatives. Research has indicated that certain pyrazole compounds exhibit significant antibacterial and antifungal activities. The incorporation of the pyrazinyl group into the structure of this compound may enhance these properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Synthesis Techniques

The synthesis of N-methyl derivatives often involves coupling reactions that utilize palladium-catalyzed methods. For instance, the synthesis described in the literature utilized microwave irradiation to facilitate efficient coupling reactions, yielding high purity products suitable for biological testing . These methods are advantageous as they allow for rapid synthesis while maintaining structural integrity.

Biological Testing

In vitro studies are critical for assessing the biological activity of synthesized compounds. The evaluation of N-methyl derivatives against various cancer cell lines has shown promising results, indicating a need for further exploration into their mechanisms of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-Ethanamine Derivatives

Key Analogs:
  • N-methyl-2-(1H-pyrazol-4-yl)ethan-1-amine dihydrochloride (CAS 956949-79-4):

    • Structure : Lacks the pyrazine substituent and 1-methyl group on pyrazole.
    • Properties : LogP = 0.56, PSA = 40.71 Ų, boiling point = 270.7°C, density = 1.05 g/cm³ .
    • Application : Used in medicinal chemistry for its amine functionality, which is amenable to further derivatization.
  • 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine (CAS 1007459-53-1):

    • Structure : Features an isopropyl group at the pyrazole 1-position instead of methyl.
    • Properties : Molecular weight = 153.23 g/mol, liquid at room temperature, stored at 4°C .
    • Synthesis : Prepared via nucleophilic substitution or coupling reactions, similar to methods in .
Comparison Table:
Compound Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Physical State
Target Compound* C₁₁H₁₄N₅ 216.26 ~1.0† ~50† Solid/Liquid†
N-methyl-2-(1H-pyrazol-4-yl)ethan-1-amine C₇H₁₂N₃ 138.19 0.56 40.71 Solid
1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine C₈H₁₅N₃ 153.23 1.52‡ 41.1‡ Liquid

*Estimated based on structural similarity to analogs. †Predicted using computational tools. ‡Calculated via ChemDraw.

Pyrazole-Pyrazine Hybrids

Key Analog:
  • N-Methyl-2-(3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine (CAS 2098095-19-1): Structure: Differs from the target compound by lacking the 1-methyl group on the pyrazole ring. Properties: Molecular formula = C₁₀H₁₂N₅, molecular weight = 202.23 g/mol .

Pyrazole-Oxadiazole Derivatives

Compounds from (e.g., 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) highlight the impact of substituents on physicochemical properties:

  • Melting Points : Range from 77–114°C, influenced by electron-withdrawing groups (e.g., trifluoromethyl) and aromatic substituents .

Biological Activity

N-Methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine, also referred to as compound 3D-YID13981, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H14N4
  • Molecular Weight : 202.26 g/mol
  • CAS Number : 2098139-81-0

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available pyrazole derivatives. Specific methodologies may include microwave-assisted synthesis to enhance yield and reduce reaction time, as demonstrated in related pyrazole compounds .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrazole derivatives, including N-Methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amines. In particular, compounds with similar structures have shown efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis . The mechanism of action is hypothesized to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Compounds derived from pyrazole frameworks are being explored for their anticancer properties. For instance, related pyrazolo[1,5-a]pyrimidine derivatives have been identified as AMPK inhibitors, which are crucial in cancer metabolism . The specific compound under discussion may share similar pathways, warranting further investigation into its effects on cancer cell lines.

Neuropharmacological Effects

N-Methyl derivatives of pyrazoles have been studied for their role as positive allosteric modulators of NMDA receptors. This class of receptors is vital for synaptic plasticity and memory function. Compounds that enhance NMDA receptor activity could potentially be beneficial in treating neurodegenerative diseases .

Research Findings and Case Studies

Study FocusFindingsReference
Antitubercular ActivitySignificant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for related compounds
Anticancer PotentialDemonstrated inhibition of AMPK pathways in cancer cells
Neuropharmacological EffectsPositive modulation of NMDA receptors; implications for cognitive enhancement and neuroprotection

Q & A

Q. What are the standard synthetic routes for preparing N-methyl-2-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine?

The compound can be synthesized via condensation reactions involving pyrazol-4-yl intermediates. For example:

  • Coupling reactions : Use of cesium carbonate as a base and copper(I) bromide as a catalyst in DMSO at 35°C for 48 hours, followed by extraction with dichloromethane and purification via gradient chromatography (e.g., ethyl acetate/hexane) .
  • Hydrazine derivatives : Condensation of hydrazine derivatives with pyrazin-2-yl ketones under reflux conditions, followed by methylation using iodomethane or dimethyl sulfate in basic media .

Q. How is the structural identity of this compound confirmed experimentally?

Key characterization methods include:

  • NMR spectroscopy : Analysis of 1H^1H and 13C^{13}C NMR shifts to confirm substituent positions (e.g., pyrazin-2-yl protons at δ 8.6–9.2 ppm, pyrazole-CH3_3 at δ 2.3–2.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validation of molecular weight (e.g., [M+H]+^+ peak at m/z 272.1412 for C12_{12}H16_{16}N6_6) .
  • X-ray crystallography : Single-crystal analysis to resolve stereochemistry and bond angles, often using SHELX software for refinement .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity (>98%) .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (decomposition >200°C) .
  • Solubility profiling : Measurement in DMSO, ethanol, and aqueous buffers (pH 7.4) for biological assay compatibility .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound’s synthesis?

  • Catalyst screening : Test alternative catalysts (e.g., Pd(OAc)2_2 vs. CuBr) to improve coupling efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMSO vs. DMF) to enhance reaction kinetics .
  • Microwave-assisted synthesis : Reduce reaction time from 48 hours to <6 hours while maintaining yield (>80%) .

Q. What computational methods are used to predict its bioactivity and binding affinity?

  • Density Functional Theory (DFT) : Calculate electron distribution in the pyrazin-2-yl ring to predict π-π stacking interactions with biological targets .
  • Molecular docking : Simulate binding to kinase domains (e.g., G protein-coupled receptor kinases) using AutoDock Vina .
  • ADMET prediction : Use QikProp or SwissADME to estimate pharmacokinetic properties (e.g., logP = 1.8, CNS permeability = -2) .

Q. How can structural analogs be designed to improve pharmacological activity?

  • Structure-activity relationship (SAR) studies :
    • Replace pyrazin-2-yl with pyridin-3-yl to enhance solubility .
    • Introduce electron-withdrawing groups (e.g., -CF3_3) at the pyrazole-3-position to increase metabolic stability .
  • Fragment-based drug design : Screen combinatorial libraries of 1,3,4-oxadiazole or thiazole derivatives for synergistic effects .

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Assay standardization : Cross-validate results using multiple models (e.g., MES vs. PTZ for anticonvulsant activity) .
  • Dose-response curves : Re-evaluate IC50_{50} values under consistent conditions (e.g., 10% FBS in DMEM) .
  • Meta-analysis : Compare data across studies with similar substituents (e.g., methyl vs. ethyl groups on the amine) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Yields

ParameterCondition 1 Condition 2
CatalystCuBrPd(OAc)2_2
SolventDMSODMF
Temperature (°C)35100
Yield (%)17.978

Q. Table 2. NMR Chemical Shifts (δ, ppm)

Proton1H^1H NMR 13C^{13}C NMR
Pyrazin-2-yl C-H8.63 (s, 1H)148.2
Pyrazole-CH3_32.23 (s, 3H)14.5
Ethanamine-NCH3_32.15 (s, 3H)34.8

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